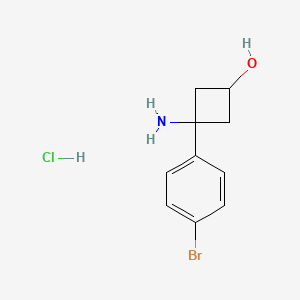
(1s,3s)-3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1s,3s)-3-(4-bromophenyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 916814-02-3 . It has a molecular weight of 227.1 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1s,3s)-3-(4-bromophenyl)cyclobutan-1-ol” and its InChI code is "1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2/t8-,10+" .It is a powder and is stored at a temperature of 4 degrees Celsius .
科学的研究の応用
Synthesis and Chemical Applications
Synthesis of Tertiary Amino Alcohols : A study by Isakhanyan, Gevorgyan, and Panosyan (2008) demonstrated the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are analogs of Trihexyphenidyl, via reactions with Grignard compounds (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Potential Boron Neutron Capture Therapy (BNCT) Agents : Srivastava, Singhaus, and Kabalka (1997) synthesized an unnatural amino acid as a potential BNCT agent. This included a synthesis pathway involving 4-bromobutene and a 2 + 2 cycloaddition using dichloroketene (Srivastava, Singhaus, & Kabalka, 1997).
Carbon-Carbon Bond Cleavage/Formation : Matsuda, Shigeno, and Murakami (2008) discussed the palladium-catalyzed reaction involving 3-(2-hydroxyphenyl)cyclobutanones with aryl bromides, producing 4-arylmethyl-3,4-dihydrocoumarins (Matsuda, Shigeno, & Murakami, 2008).
Medicinal Chemistry and Drug Synthesis
Synthesis of Fluorine-18 Labeled Amino Acid for PET : Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (Shoup & Goodman, 1999).
Antagonist of Baclofen : Chiefari, Galanopoulos, Janowski, Kerr, and Prager (1987) synthesized Phosphonobaclofen, an antagonist of baclofen, from ethyl 3-(4-chloropheny1)but-2-enoate (Chiefari et al., 1987).
Isolation from Atelia Herbert-Smithii Pittier : Austin, Baird, Chow, Fellows, Fleet, Nash, Peach, Pryce, and Stirton (1987) isolated cis-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acid from Atelia herbert-smithii Pittier and determined its structure (Austin et al., 1987).
Material Science and Advanced Applications
Cation Radical Polymerization : Bauld, Aplin, Yueh, Sarker, and Bellville (1996) discussed the cation radical polymerization mechanism, where certain monomers are converted to cyclobutane polymers (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Synthesis of Phosphonobaclofen, an Antagonist of Baclofen : Research by Chiefari et al. (1987) also contributed to the development of Phosphonobaclofen, a specific antagonist of baclofen, for pharmacological evaluation (Chiefari et al., 1987).
Development of Cyclobutane-Containing Scaffolds : Illa, Serrà, Ardiaca, Herrero, Closa, and Ortuño (2019) reported efficient synthetic methodologies for the preparation of products including cyclobutane rings, which could be used in various fields including biomedical applications (Illa et al., 2019).
Safety and Hazards
特性
IUPAC Name |
3-amino-3-(4-bromophenyl)cyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10;/h1-4,9,13H,5-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZKMQGPWMGTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Br)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


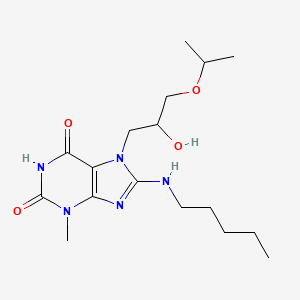
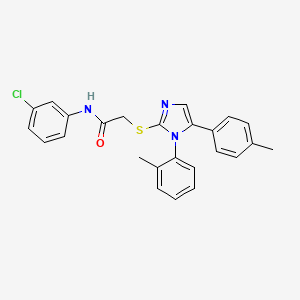
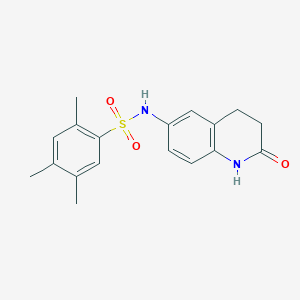

![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)
![methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430991.png)
![Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate](/img/structure/B2430992.png)

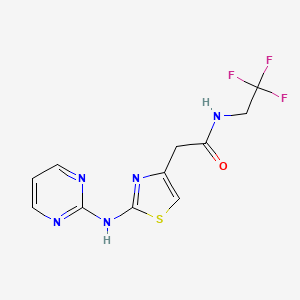
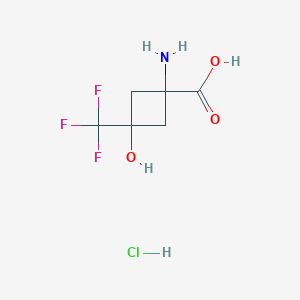

![Ethyl 1-[3-(aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B2430998.png)
![2-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2430999.png)